Cas no 877-07-6 (borazine,hexamethyl-)

borazine,hexamethyl- structure
borazine,hexamethyl- structure
Nome del prodotto:borazine,hexamethyl-
Numero CAS:877-07-6
MF:C6H18B3N3
MW:164.660220623016
CID:861411
PubChem ID:136687

borazine,hexamethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • borazine,hexamethyl-
    • 1,2,3,4,5,6-hexamethyl-1,3,5,2,4,6-triazatriborinane
    • 1,2,3,4,5,6-Hexamethyl-borazin
    • 1,2,3,4,5,6-Hexamethylborazine
    • Borazine,hexamethyl
    • Hexamethyl-borazin
    • hexamethyl-borazine
    • hexamethyl-cyclotriborazane
    • hexamethyltriboratriazine
    • Me3B3N3H2Me3
    • 1,2,3,4,5,6-Hexamethylborazine (ACI)
    • Borazine, hexamethyl- (6CI, 7CI, 8CI, 9CI)
    • Hexamethylborazine
    • 877-07-6
    • SCHEMBL1555635
    • Borazine, hexamethyl-
    • 1,2,3,4,5,6-Hexamethylborazine #
    • DTXSID00236564
    • LCHQMXUQYONIOI-UHFFFAOYSA-N
    • Inchi: 1S/C6H18B3N3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h1-6H3
    • Chiave InChI: LCHQMXUQYONIOI-UHFFFAOYSA-N
    • Sorrisi: B1(N(C)B(C)N(C)B(C)N1C)C

Proprietà calcolate

  • Massa esatta: 165.17800
  • Massa monoisotopica: 165.178
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 122
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 9.7Ų

Proprietà sperimentali

  • Densità: 0.84
  • Punto di fusione: 99 °C
  • Punto di ebollizione: 154.1°C at 760 mmHg
  • Punto di infiammabilità: 47°C
  • Indice di rifrazione: 1.423
  • PSA: 9.72000
  • LogP: -0.03690

borazine,hexamethyl- Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • Condizioni di conservazione:−20°C

borazine,hexamethyl- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
901267-250MG
Hexamethylborazine
877-07-6
250mg
¥1105.68 2023-11-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
901267-1G
Hexamethylborazine
877-07-6
1g
¥2718.09 2023-11-16

borazine,hexamethyl- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  1 h, -78 °C; -78 °C → 20 °C; 18 h, 20 °C
2.1 Reagents: Nickel Solvents: Tetrahydrofuran ;  24 h, 20 °C
Riferimento
B-Methylated Amine-Boranes: Substituent Redistribution, Catalytic Dehydrogenation, and Facile Metal-Free Hydrogen Transfer Reactions
Stubbs, Naomi E.; et al, Inorganic Chemistry, 2015, 54(22), 10878-10889

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ;  12 h, 60 psi, rt
1.2 Solvents: Water ;  rt
Riferimento
Recyclable Trifluoromethylation Reagents from Fluoroform
Geri, Jacob B.; et al, Journal of the American Chemical Society, 2017, 139(29), 9811-9814

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  14 psi
2.1 Solvents: Dimethyl sulfoxide ;  12 h, 60 psi, rt
2.2 Solvents: Water ;  rt
Riferimento
Recyclable Trifluoromethylation Reagents from Fluoroform
Geri, Jacob B.; et al, Journal of the American Chemical Society, 2017, 139(29), 9811-9814

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Nickel Solvents: Tetrahydrofuran ;  24 h, 20 °C
Riferimento
B-Methylated Amine-Boranes: Substituent Redistribution, Catalytic Dehydrogenation, and Facile Metal-Free Hydrogen Transfer Reactions
Stubbs, Naomi E.; et al, Inorganic Chemistry, 2015, 54(22), 10878-10889

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  1 h, -78 °C; -78 °C → 20 °C; 18 h, 20 °C
2.1 Catalysts: Nickel Solvents: Tetrahydrofuran ;  24 h, 20 °C
Riferimento
B-Methylated Amine-Boranes: Substituent Redistribution, Catalytic Dehydrogenation, and Facile Metal-Free Hydrogen Transfer Reactions
Stubbs, Naomi E.; et al, Inorganic Chemistry, 2015, 54(22), 10878-10889

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Nickel Solvents: Tetrahydrofuran ;  24 h, 20 °C
Riferimento
B-Methylated Amine-Boranes: Substituent Redistribution, Catalytic Dehydrogenation, and Facile Metal-Free Hydrogen Transfer Reactions
Stubbs, Naomi E.; et al, Inorganic Chemistry, 2015, 54(22), 10878-10889

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  24 h, reflux
Riferimento
B-Methyl Amine Borane Derivatives: Synthesis, Characterization, and Hydrogen Release
Campbell, Patrick G.; et al, Australian Journal of Chemistry, 2014, 67(3), 521-524

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Pentane
Riferimento
Formation, structure and reactions of methyl(methylimino)borane
Paetzold, Peter; et al, Chemische Berichte, 1988, 121(1), 61-6

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: (TB-5-11)-[2,6-Bis[[bis(1,1-dimethylethyl)phosphino-κP]oxy]phenyl-κC]dihydroirid… Solvents: Tetrahydrofuran ;  1 h, 20 °C
Riferimento
B-Methylated Amine-Boranes: Substituent Redistribution, Catalytic Dehydrogenation, and Facile Metal-Free Hydrogen Transfer Reactions
Stubbs, Naomi E.; et al, Inorganic Chemistry, 2015, 54(22), 10878-10889

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  1 h, rt
2.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  24 h, reflux
Riferimento
B-Methyl Amine Borane Derivatives: Synthesis, Characterization, and Hydrogen Release
Campbell, Patrick G.; et al, Australian Journal of Chemistry, 2014, 67(3), 521-524

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: DMSO-d6 ;  15 °C; 15 °C → 90 °C; 5 min, 90 °C
2.1 Solvents: Tetrahydrofuran ;  14 psi
3.1 Solvents: Dimethyl sulfoxide ;  12 h, 60 psi, rt
3.2 Solvents: Water ;  rt
Riferimento
Recyclable Trifluoromethylation Reagents from Fluoroform
Geri, Jacob B.; et al, Journal of the American Chemical Society, 2017, 139(29), 9811-9814

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Pentane
1.2 -
Riferimento
Formation, structure and reactions of methyl(methylimino)borane
Paetzold, Peter; et al, Chemische Berichte, 1988, 121(1), 61-6

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  1 h, -78 °C; -78 °C → 20 °C; 18 h, 20 °C
2.1 Catalysts: (TB-5-11)-[2,6-Bis[[bis(1,1-dimethylethyl)phosphino-κP]oxy]phenyl-κC]dihydroirid… Solvents: Tetrahydrofuran ;  1 h, 20 °C
Riferimento
B-Methylated Amine-Boranes: Substituent Redistribution, Catalytic Dehydrogenation, and Facile Metal-Free Hydrogen Transfer Reactions
Stubbs, Naomi E.; et al, Inorganic Chemistry, 2015, 54(22), 10878-10889

Metodo di produzione 14

Condizioni di reazione
1.1 Catalysts: Nickel Solvents: Tetrahydrofuran ;  24 h, 20 °C
Riferimento
B-Methylated Amine-Boranes: Substituent Redistribution, Catalytic Dehydrogenation, and Facile Metal-Free Hydrogen Transfer Reactions
Stubbs, Naomi E.; et al, Inorganic Chemistry, 2015, 54(22), 10878-10889

Metodo di produzione 15

Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
A Solid-State Multinuclear Magnetic Resonance Investigation of Hexamethylborazine
Forgeron, Michelle A. M.; et al, Journal of Physical Chemistry A, 2003, 107(5), 726-735

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  20 min, rt
1.2 Reagents: Tetrahydrofuran ,  Water ;  rt
2.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  24 h, reflux
Riferimento
B-Methyl Amine Borane Derivatives: Synthesis, Characterization, and Hydrogen Release
Campbell, Patrick G.; et al, Australian Journal of Chemistry, 2014, 67(3), 521-524

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Boron trichloride Solvents: Chlorobenzene ;  reflux
2.1 Solvents: Diethyl ether
Riferimento
A Solid-State Multinuclear Magnetic Resonance Investigation of Hexamethylborazine
Forgeron, Michelle A. M.; et al, Journal of Physical Chemistry A, 2003, 107(5), 726-735

Metodo di produzione 18

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  1 h, -78 °C; -78 °C → 20 °C; 18 h, 20 °C
2.1 Catalysts: Nickel Solvents: Tetrahydrofuran ;  24 h, 20 °C
Riferimento
B-Methylated Amine-Boranes: Substituent Redistribution, Catalytic Dehydrogenation, and Facile Metal-Free Hydrogen Transfer Reactions
Stubbs, Naomi E.; et al, Inorganic Chemistry, 2015, 54(22), 10878-10889

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: 18-Crown-6 Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: (Phenylmethyl)potassium ;  0 °C
1.3 10 min, 0 °C
2.1 Solvents: Dimethyl sulfoxide ;  12 h, 60 psi, rt
2.2 Solvents: Water ;  rt
Riferimento
Recyclable Trifluoromethylation Reagents from Fluoroform
Geri, Jacob B.; et al, Journal of the American Chemical Society, 2017, 139(29), 9811-9814

borazine,hexamethyl- Raw materials

borazine,hexamethyl- Preparation Products

borazine,hexamethyl- Letteratura correlata

Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.